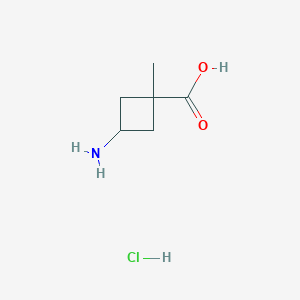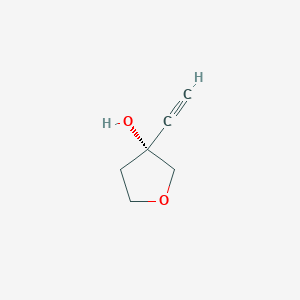
3-Ethynyltetrahydrofuran-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyltetrahydrofuran-3-OL is a heterocyclic compound with the molecular formula C6H8O2. It is characterized by a tetrahydrofuran ring with an ethynyl group and a hydroxyl group attached to the same carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethynyltetrahydrofuran-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran-3-carboxaldehyde with ethylmagnesium bromide. The reaction is typically carried out in tetrahydrofuran as a solvent at low temperatures to ensure the stability of the intermediate products . After the reaction, the product is purified using silica column chromatography to obtain this compound as a yellow oil with a yield of approximately 57% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent, and purification techniques, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for the reduction of the ethynyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tetrahydrofuran-3-one, while reduction can produce tetrahydrofuran-3-yl ethane .
Applications De Recherche Scientifique
3-Ethynyltetrahydrofuran-3-OL has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving hydroxyl and ethynyl groups.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 3-Ethynyltetrahydrofuran-3-OL exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ethynyl group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethynyl-3-methoxytetrahydrofuran
- 3-Ethynyltetrahydro-2H-pyran-3-ol
- 4-Ethynyltetrahydro-2H-pyran-4-ol
Uniqueness
3-Ethynyltetrahydrofuran-3-OL is unique due to the presence of both an ethynyl and a hydroxyl group on the same carbon atom within a tetrahydrofuran ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds, making it valuable in synthetic organic chemistry .
Propriétés
IUPAC Name |
3-ethynyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKYDLOXSGSJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCOC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
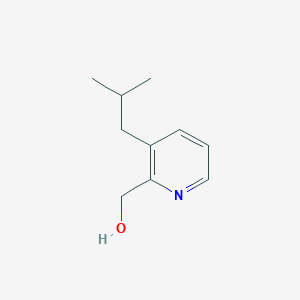
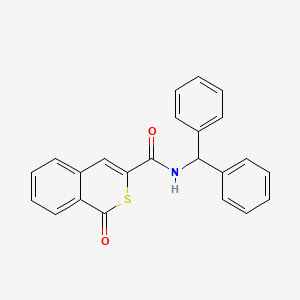
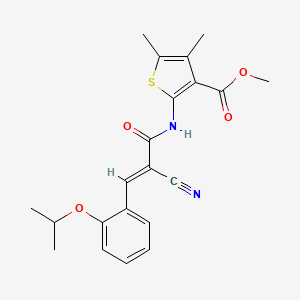
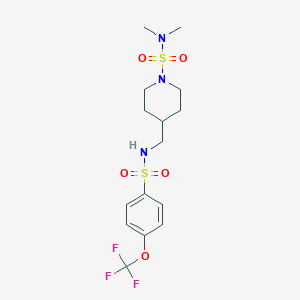
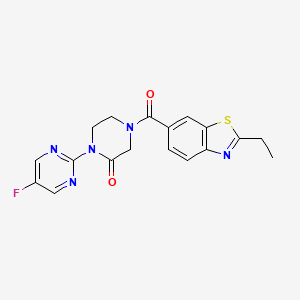
![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)
![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)
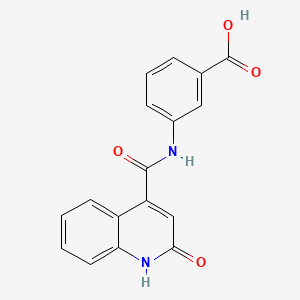
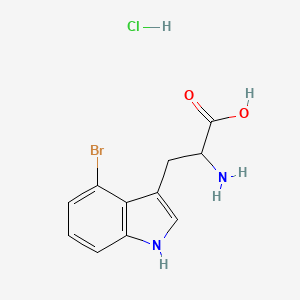
![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)
![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)
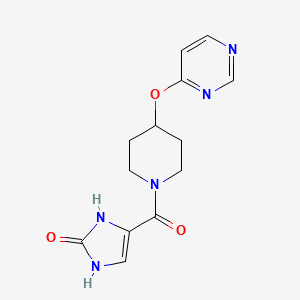
![4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2994494.png)
